Ácido 15-hidroxipentadecanoico

Descripción general

Descripción

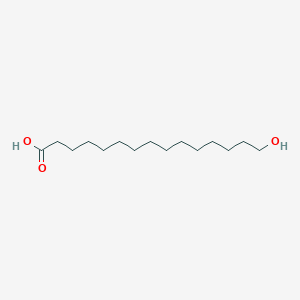

El Ácido 15-hidroxipentadecanoico es un ácido graso hidroxilado con la fórmula molecular C15H30O3. Es un derivado del ácido pentadecanoico, caracterizado por la presencia de un grupo hidroxilo en la posición 15 del carbono.

Aplicaciones Científicas De Investigación

El Ácido 15-hidroxipentadecanoico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de lactonas macrocíclicas y otras moléculas complejas.

Biología: Sirve como biomarcador para ciertos procesos metabólicos y se estudia por su papel en el metabolismo de los lípidos.

Medicina: La investigación ha demostrado su potencial en el tratamiento de trastornos metabólicos y la inflamación.

Industria: Se utiliza en la producción de polímeros biodegradables y surfactantes.

Mecanismo De Acción

El mecanismo de acción del Ácido 15-hidroxipentadecanoico implica varios objetivos y vías moleculares:

Activación de la vía AMPK: Esta vía es crucial para mantener la homeostasis energética celular.

Inhibición de la vía mTOR: Esta vía está involucrada en el crecimiento y proliferación celular.

Activación de los receptores PPAR: Estos receptores juegan un papel en el metabolismo de los lípidos y la regulación de la inflamación.

Compuestos Similares:

Ácido pentadecanoico: Carece del grupo hidroxilo, lo que lo hace menos reactivo en ciertas reacciones químicas.

Ácido 16-hidroxihexadecanoico: Estructura similar pero con el grupo hidroxilo en la posición 16.

Ácido 12-hidroxi-octadecanoico: Contiene un grupo hidroxilo en la posición 12 y tiene una cadena de carbono más larga.

Singularidad: El this compound es único debido a su hidroxilación específica en el carbono 15, que le confiere propiedades químicas y biológicas distintas. Esta especificidad permite aplicaciones específicas en diversos campos, lo que lo convierte en un compuesto valioso para la investigación y los fines industriales.

Análisis Bioquímico

Biochemical Properties

15-Hydroxypentadecanoic acid is an ω-hydroxy acid . It is reported to be one of the bioactive components in Tagetes erecta L. leaf and flower extract . It undergoes lactonization reaction catalyzed by Mucor javanicus L46 and Mucor miehei to afford macrocyclic mono- and oligolactone derivatives . Its lipase-catalyzed synthesis from 15-tetracosenoic acid in Malania Olcifera Chum oil has been proposed .

Cellular Effects

Its unique chemical properties make it an essential ingredient in several industrial processes, especially in the fields of food science and nutrition .

Molecular Mechanism

It is known to participate in the biosynthesis of pentadecanolide .

Metabolic Pathways

It is known to participate in the biosynthesis of pentadecanolide .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El Ácido 15-hidroxipentadecanoico se puede sintetizar a través de varios métodos. Un enfoque común implica la hidroxilación del ácido pentadecanoico. Este proceso típicamente utiliza agentes oxidantes como permanganato de potasio u óxido de osmio tetróxido en condiciones controladas para introducir el grupo hidroxilo en la posición deseada .

Métodos de Producción Industrial: En entornos industriales, la producción de this compound puede involucrar procesos biotecnológicos. Por ejemplo, la fermentación microbiana utilizando cepas específicas de bacterias u hongos se puede emplear para producir este compuesto. La catálisis enzimática es otro método, donde enzimas como las lipasas se utilizan para catalizar la reacción de hidroxilación .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Ácido 15-hidroxipentadecanoico experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un ácido carboxílico.

Reducción: El grupo hidroxilo se puede reducir para formar el alcano correspondiente.

Sustitución: El grupo hidroxilo se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio, óxido de osmio tetróxido.

Reducción: Hidruro de aluminio y litio, borohidruro de sodio.

Sustitución: Cloruro de tionilo, tribromuro de fósforo.

Principales Productos Formados:

Oxidación: Ácido 15-cetopentadecanoico, ácido 15-carboxipentadecanoico.

Reducción: Ácido pentadecanoico.

Sustitución: Ácido 15-cloropentadecanoico, ácido 15-bromopentadecanoico.

Comparación Con Compuestos Similares

Pentadecanoic Acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

16-Hydroxyhexadecanoic Acid: Similar structure but with the hydroxyl group at the 16th position.

12-Hydroxyoctadecanoic Acid: Contains a hydroxyl group at the 12th position and has a longer carbon chain.

Uniqueness: 15-Hydroxy Pentadecanoic Acid is unique due to its specific hydroxylation at the 15th carbon, which imparts distinct chemical and biological properties. This specificity allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.

Actividad Biológica

15-Hydroxypentadecanoic acid (15-HPDA) is a fatty acid derivative that has garnered attention due to its potential biological activities and applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of 15-HPDA, highlighting its structure, synthesis, metabolic pathways, and potential therapeutic effects.

- Molecular Formula : C15H30O3

- Molecular Weight : 258.397 g/mol

- Melting Point : 85-89 °C

- Boiling Point : 400.9 °C at 760 mmHg

- Density : 1.0 g/cm³

Synthesis and Metabolism

15-HPDA can be synthesized through various methods, including enzymatic processes. It is often produced from pentadecanoic acid via hydroxylation reactions catalyzed by specific enzymes, such as lipases. The compound participates in metabolic pathways that lead to the formation of bioactive lipids and other fatty acid derivatives.

Anti-inflammatory Properties

Research indicates that 15-HPDA exhibits anti-inflammatory properties by modulating immune responses. For instance, it has been shown to influence the activation of T cells and the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases.

Cardiovascular Effects

Studies suggest that 15-HPDA may have beneficial effects on cardiovascular health. It has been implicated in the modulation of endothelial function and vascular tone, potentially reducing the risk of cardiovascular diseases. In animal models, administration of 15-HPDA was associated with improved endothelial function and reduced arterial stiffness.

Anticancer Activity

Preliminary studies indicate that 15-HPDA may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, suggesting a potential role as a therapeutic agent in cancer treatment. The mechanisms behind this activity may involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

Case Studies

-

Endothelial Dysfunction in Pulmonary Hypertension :

A study demonstrated that exposure to oxidized forms of fatty acids, including derivatives like 15-HPDA, led to increased apoptosis in pulmonary arterial endothelial cells (PAECs). This finding highlights the potential role of 15-HPDA in pulmonary vascular diseases and its interaction with immune cells . -

Synthesis of Pentadecanedioic Acid :

Research focused on optimizing conditions for producing pentadecanedioic acid from 15-hydroxypentadecanoic acid showed high yields under specific enzymatic conditions. This study underscores the compound's utility in biocatalysis and industrial applications .

Comparative Analysis of Biological Activities

Propiedades

IUPAC Name |

15-hydroxypentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h16H,1-14H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUNJUAMQZRJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCO)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196750 | |

| Record name | 15-Hydroxypentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4617-33-8 | |

| Record name | 15-Hydroxypentadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4617-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Hydroxypentadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004617338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Hydroxypentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-hydroxypentadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15-HYDROXYPENTADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU65P3692T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.